molecular formula C5H14ClN B174951 2,2-Dimethylpropan-1-amine hydrochloride CAS No. 15925-18-5

2,2-Dimethylpropan-1-amine hydrochloride

Cat. No.: B174951
CAS No.: 15925-18-5
M. Wt: 123.62 g/mol
InChI Key: FLICSJLQAITIQW-UHFFFAOYSA-N
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Description

2,2-Dimethylpropan-1-amine hydrochloride is an organic compound with the molecular formula C5H14ClN. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is typically found as a white to off-white powder or crystals and is known for its stability under standard storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethylpropan-1-amine hydrochloride involves the reduction of tert-pentanoyl chloride using lithium aluminum hydride as a reducing agent. The reaction is typically carried out in tetrahydrofuran or 2-methyltetrahydrofuran as the solvent . The reaction conditions are maintained under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces primary or secondary amines .

Scientific Research Applications

2,2-Dimethylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylpropan-1-amine hydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-5(2,3)4-6;/h4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLICSJLQAITIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497548
Record name 2,2-Dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15925-18-5
Record name 2,2-Dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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